molecular formula C7H4BrClFNO B8445909 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8445909
M. Wt: 252.47 g/mol
InChI Key: JNSXQIJPRDYMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H5BrClNO. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a benzenecarboximidoyl chloride framework.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride typically involves multi-step reactions

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride can be compared with similar compounds such as:

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

4-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrClFNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H

InChI Key

JNSXQIJPRDYMEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a fashion similar to that for preparation 14, 2-Fluoro-4-bromo-benzaldehyde oxime (2.77 g, 12.7 mmol), N-chlorosuccinimide (1.76 g, 13.2 mmol), and DMF (25 ml) gave 2-fluoro-4-bromo-benzoyl chloride oxime (2.61 g, 81%) after filtration through a plug of silica gel eluting with hexanes/Et2O.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (0.075 g) was added to a solution of 4-bromo-2-fluorobenzaldehyde oxime (Intermediate 50) (0.44 g) in DMF (1 ml) then heated for several minutes at 55°. The mixture was allowed to cool to <50° then more N-chlorosuccinimide (0.22 g) was added. After a few minutes the mixture was allowed to cool to room temp. then partitioned between water and ether. The layers were separated, the aqueous layer was re-extracted with ether (×2) and the combined organic extracts were washed with water and brine, dried (MgSO4) and concentrated under vacuum to give a white solid (0.46 g).
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.